N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide

Synthetic cannabinoid analog FABP4/5 inhibitor Benzamide SAR

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide (CAS 2097921-24-7) is a synthetic small molecule (C18H19NOS, MW 297.4 g/mol) featuring a benzamide core, a para‑thiophen-3‑yl substituent, and a 4‑methylidenecyclohexyl moiety on the amide nitrogen. The compound is structurally distinct from the non‑classical cannabinoid CP‑47,497 (CAS 70434-82-1, a cyclohexylphenol), despite being misattributed as such on certain commercial platforms.

Molecular Formula C18H19NOS
Molecular Weight 297.42
CAS No. 2097921-24-7
Cat. No. B2394411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide
CAS2097921-24-7
Molecular FormulaC18H19NOS
Molecular Weight297.42
Structural Identifiers
SMILESC=C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3
InChIInChI=1S/C18H19NOS/c1-13-2-8-17(9-3-13)19-18(20)15-6-4-14(5-7-15)16-10-11-21-12-16/h4-7,10-12,17H,1-3,8-9H2,(H,19,20)
InChIKeyLZFHKOZCEISHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide (CAS 2097921-24-7) – Structural Classification and Core Characteristics for Procurement Evaluation


N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide (CAS 2097921-24-7) is a synthetic small molecule (C18H19NOS, MW 297.4 g/mol) featuring a benzamide core, a para‑thiophen-3‑yl substituent, and a 4‑methylidenecyclohexyl moiety on the amide nitrogen. The compound is structurally distinct from the non‑classical cannabinoid CP‑47,497 (CAS 70434-82-1, a cyclohexylphenol), despite being misattributed as such on certain commercial platforms. No primary research papers, patents, or authoritative database records containing quantitative pharmacological or physicochemical data for this specific compound were identified through systematic search of PubMed, Google Patents, BindingDB, PubChem, and other open repositories, excluding explicitly prohibited vendor websites.

Substitution Risk Analysis for N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide – Why In‑Class Interchangeability Cannot Be Assumed


In the absence of peer‑reviewed structure‑activity relationship (SAR) data for this specific compound, potential substituents at the 4‑(thiophen-3‑yl) position (e.g., 4‑phenyl, 4‑halogen, 4‑dimethylamino) or variations of the N‑cyclohexyl moiety (e.g., 4‑methylene vs. 4‑methyl, cyclohexyl vs. cyclopentyl) are expected to significantly alter molecular recognition at cannabinoid or fatty‑acid binding protein targets, as documented for analogous benzamide series [1] . However, until direct comparative pharmacological data for N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide emerge, no quantitative substitution risk can be assigned, and generic interchange with structurally related benzamide derivatives is scientifically unjustified.

Quantitative Differentiation Evidence for N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide – Comparator‑Based Analysis


Absence of Validated Quantitative Comparator Data for N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide

A systematic search of PubMed, Google Patents, BindingDB, PubChem, and ChEMBL (excluding benchchems.com, evitachem.com, molecule.com, vulcanchem.com) returned zero primary research articles or patents containing quantitative assay data (e.g., Ki, IC50, EC50, LogD, solubility) for N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide. The closest patent family (US 9,353,102 B2, “Non‑annulated thiophenylamides” [1]) encompasses broad Markush structures but does not specifically exemplify or measure this compound. Consequently, no direct head‑to‑head comparison, cross‑study comparable data, or class‑level quantitative inference can be constructed at this time.

Synthetic cannabinoid analog FABP4/5 inhibitor Benzamide SAR

Application Scenarios for N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide – Grounded in Current Evidence


Reference Standard for Analytical Method Development (Tentative)

Based solely on its structural novelty (CAS 2097921-24-7) and the absence of published pharmacological data, this compound’s only immediate defensible application is as an analytical reference standard for mass spectrometry or chromatographic method development, provided that its identity and purity are confirmed by the vendor via NMR, HRMS, and HPLC . No therapeutic or biological screening application can be recommended without primary quantitative evidence.

Exploratory SAR Probe in FABP4/5 Inhibitor Programs (Hypothetical)

Given the structural resemblance to the generic scaffold of US 9,353,102 B2 , the compound could hypothetically serve as an early‑stage SAR probe in FABP4/5 inhibitor discovery programs. However, this scenario is speculative; no binding or functional data exist to justify its selection over characterized analogs.

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